Iso Ganciclovir Diacetate
Description
Evolution of Acyclic Nucleoside Analogs in Chemical Biology
Acyclic nucleoside analogs represent a cornerstone in the field of medicinal chemistry, particularly as antiviral and anticancer agents. nih.govresearchgate.net Unlike naturally occurring nucleosides, which contain a cyclic sugar moiety (ribose or deoxyribose), acyclic analogs possess a flexible, open-chain sugar mimic. This structural modification is key to their therapeutic action. rsc.org By mimicking the structure of natural nucleosides, these analogs can be recognized and processed by viral or cellular enzymes. However, their acyclic nature disrupts critical biological processes like DNA replication, leading to the termination of viral proliferation. nih.gov
The development of these compounds has been a story of strategic molecular modifications. Scientists have explored alterations at various positions of the nucleoside scaffold, including the sugar and the nucleobase moieties, to enhance therapeutic efficacy and selectivity. nih.govrsc.org This evolution has led to the creation of potent antiviral drugs such as Acyclovir and Ganciclovir (B1264), which are effective against herpes viruses and cytomegalovirus (CMV), respectively. nih.govdrugbank.com The success of these early analogs spurred further research, leading to a wide array of modified nucleosides with diverse biological activities. nih.govresearchgate.net
Fundamental Principles of Positional Isomerism in Nucleoside Chemistry
Positional isomerism is a form of structural isomerism where compounds share the same molecular formula and the same carbon skeleton but differ in the position of a substituent, functional group, or multiple bond. aakash.ac.inlibretexts.org In the context of nucleoside chemistry, this means that while the core structure and the types of atoms are identical, their spatial arrangement is different. aakash.ac.in
This seemingly subtle difference can have profound effects on the molecule's physical, chemical, and biological properties. aakash.ac.in The position of a functional group can influence a molecule's stability, reactivity, and how it interacts with biological targets like enzymes. studysmarter.co.uk For instance, in the synthesis of Ganciclovir, the undesired ring-opening of an epoxide intermediate can lead to the formation of its regioisomer, Isoganciclovir. nih.gov This highlights how synthetic pathways can inadvertently produce positional isomers.
Significance of Regioisomeric Purity in Pharmaceutical Research
The presence of regioisomers, or positional isomers, is a critical concern in pharmaceutical research and development. Because isomers can have different pharmacological and toxicological profiles, ensuring the regioisomeric purity of an active pharmaceutical ingredient (API) is paramount for safety and efficacy. innovareacademics.in Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities, including isomers, in drug substances and products. innovareacademics.in
The need for high-purity compounds is vital for accurate biomedical and dietetic research. researchgate.net The development of analytical methods to separate and quantify regioisomeric impurities is a key aspect of pharmaceutical quality control. innovareacademics.inbohrium.com Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to ensure that the level of any isomeric impurity is within acceptable limits. bohrium.comnih.gov The ability to isolate and characterize these isomers is also crucial for understanding their potential biological impact. spectroscopyonline.com
Overview of Iso Ganciclovir Diacetate within the Context of Ganciclovir Analogs
Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine (B1662781) that is a potent antiviral agent against cytomegalovirus (CMV). drugbank.comresearchgate.net Iso Ganciclovir is a positional isomer of Ganciclovir and is considered a prominent impurity that can arise during the manufacturing process. nih.gov this compound is the diacetylated form of this isomer.
The key structural difference between Ganciclovir and Iso Ganciclovir lies in the attachment point of the acyclic side chain to the guanine (B1146940) base. In Ganciclovir, the side chain is attached at the N-9 position of the guanine ring, whereas in Iso Ganciclovir, it is attached at the N-7 position. This difference in connectivity defines them as regioisomers. While the S-isomer of Isoganciclovir has shown some antiviral activity, it is substantially less effective than Ganciclovir. nih.gov The presence of Iso Ganciclovir and its derivatives as impurities can contaminate the final drug substance. nih.gov Therefore, understanding the properties and control of this compound is essential for ensuring the quality and safety of Ganciclovir-based pharmaceuticals.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17N5O6 |
|---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
[2-acetyloxy-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] acetate |
InChI |
InChI=1S/C13H17N5O6/c1-7(19)23-4-9(24-8(2)20)3-22-6-18-5-15-10-11(18)16-13(14)17-12(10)21/h5,9H,3-4,6H2,1-2H3,(H3,14,16,17,21) |
InChI Key |
UQSDMLVRTZAMBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)OC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Iso Ganciclovir Diacetate and Isomeric Precursors
Strategic Synthesis of the Acyclic Side Chain Component
The convergent synthesis of acyclic nucleoside analogues like iso ganciclovir (B1264) diacetate relies on the effective preparation of two key components: the acyclic side chain and a purine (B94841) or pyrimidine (B1678525) derivative. nih.gov The structure of the acyclic side chain is crucial in determining the final product's isomeric purity.
Optimization of Glycerol (B35011) Protection and Functionalization for Regiocontrol
The synthesis of the acyclic side chain often starts from glycerol. To achieve regiocontrol and prevent unwanted side reactions, protection of the hydroxyl groups of glycerol is a critical first step. A common strategy involves the selective protection of glycerol by reacting it with cyclohexanone (B45756) in the presence of a catalytic amount of concentrated sulfuric acid to yield a ketal. nih.gov This "masked" glycerol then undergoes further functionalization.
In one approach, the reaction of the protected glycerol with methoxymethyl acetate (B1210297), catalyzed by p-toluenesulfonic acid (p-TSA), results in a mixture of two products that can both serve as synthons for the acyclic side chain. nih.gov These regioisomers can be separated through selective crystallization, avoiding the need for column purification. nih.govmdpi.com This method highlights a kinetically and thermodynamically controlled approach to preparing the acyclic side chain. nih.govmdpi.com
Alternative green methodologies for glycerol monoether synthesis have been explored using heterogeneous acid catalysts. These methods, starting from glycidol (B123203) and various alcohols, have shown high conversion rates at room temperature without the need for excess reagents or solvents, presenting an efficient and environmentally friendly option. nih.gov
Role of Leaving Groups and Activating Agents in Acyclic Side Chain Coupling
The coupling of the acyclic side chain to the purine base is a critical step where the choice of leaving groups and activating agents plays a pivotal role. In the synthesis of nucleoside analogues, the sugar or acyclic component typically bears a leaving group at the anomeric carbon (or its equivalent). rsc.orgrsc.orgnih.gov This facilitates nucleophilic attack by the purine base.
Commonly employed strategies for the synthesis of ganciclovir and its analogues involve the use of an appropriately protected and activated glycerol derivative. ias.ac.in For instance, the diphosphate (B83284) group can act as a leaving group for N-glycosylation. rsc.orgnih.gov In other cases, mesylation of an acyclic precursor can prepare it for subsequent nucleophilic substitution. rsc.orgnih.gov The choice of activating agent, such as an acid catalyst, can significantly influence the reaction's efficiency and regioselectivity. ias.ac.innih.gov
Regioselective Purine Nucleoside Formation
The formation of the correct regioisomer during the coupling of the purine base with the acyclic side chain is a persistent challenge in the synthesis of ganciclovir and its analogues. The primary goal is to achieve selective alkylation at the N9 position of the guanine (B1146940) ring while minimizing the formation of the N7 isomer.
Guanine Derivatives as Key Purine Precursors (e.g., Diacetyl Guanine)
To facilitate the coupling reaction and improve solubility, guanine is often modified into a more reactive precursor. Diacetyl guanine is a commonly used intermediate. nih.govias.ac.in It is typically prepared by treating guanine with acetic anhydride (B1165640). ias.ac.inresearchgate.netcolab.ws The acetyl groups serve to protect the N2-amino and O6-hydroxyl groups of guanine, enhancing its solubility and reactivity for the subsequent alkylation step. Other guanine derivatives, such as those with bulky substituents at the C6 position, have also been investigated to sterically hinder N7 alkylation and promote N9 selectivity. mdpi.comresearchgate.net
| Precursor | Modifying Reagent | Purpose |
| Guanine | Acetic Anhydride | Protection of N2 and O6 positions, improved solubility |
| 2-Amino-6-chloropurine | - | Starting material for N-alkylation before conversion to guanine derivative |
| N2,N9-Diacetylguanine | - | Precursor for regioselective alkylation studies |
| 2-N-acetyl-6-O-diphenylcarbamoylguanine | Diphenylcarbamoyl chloride | High N9-selectivity in glycosylation reactions |
N-Glycosylation (or N-Alkylation) Strategies for N9 Selectivity in Guanine Conjugation
The alkylation of the guanine derivative with the acyclic side chain is the key step where regioselectivity must be controlled. The reaction conditions, including the choice of solvent, temperature, and catalyst, significantly impact the ratio of N9 to N7 isomers. tandfonline.com
One effective strategy involves the use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or acidic Amberlite IR-120 resin, to promote the reaction and enhance N9 selectivity. nih.govias.ac.inresearchgate.net Research has shown that acid-catalyzed reactions of diacetyl guanine can favor the formation of the N7 isomer, while non-catalyzed reactions can yield the N9 isomer almost quantitatively. nih.gov The use of recyclable solid acid catalysts like Amberlite IR-120 offers a more environmentally friendly and commercially viable process. ias.ac.inresearchgate.netcolab.ws
Another approach to achieve high N9 selectivity is the "base swapping" method or Vorbrüggen glycosylation, where a silylated nucleobase reacts with a sugar or acyclic precursor having a leaving group at the C1' position. rsc.orgrsc.orgnih.gov
Control of Regioisomer Formation (e.g., N7 vs. N9 Isomers)
The formation of the N7 isomer is a common side reaction in the alkylation of guanine derivatives. researchgate.net The separation of N7 and N9 isomers can be challenging, making the control of regioisomer formation a primary focus of synthetic strategies. u-szeged.hu
Several factors influence the N7 versus N9 alkylation ratio:
Catalyst: The presence and type of acid catalyst can dramatically alter the product distribution. nih.gov For example, a non-catalyzed reaction of diacetyl guanine with an acyclic side chain precursor yielded predominantly the N9 isomer, while an acid-catalyzed reaction favored the N7 isomer. nih.govgoogleapis.com
Protecting Groups: The nature of the protecting groups on the guanine base can influence the regioselectivity. Bulky groups at the C6 position can sterically hinder attack at the N7 position, thus favoring N9 alkylation. mdpi.comresearchgate.net
Reaction Conditions: Temperature and reaction time are critical parameters. In some cases, the N7 isomer can be converted to the more thermodynamically stable N9 isomer by heating. u-szeged.hugoogle.com
Starting Materials: The choice of the guanine precursor is crucial. Starting with N2,N9-diacetylguanine has been shown to be effective in achieving regioselective functionalization. nih.gov
The development of one-pot synthesis processes and the use of recyclable catalysts have made the synthesis of N9-alkylated guanine derivatives more efficient and cost-effective. ias.ac.inresearchgate.netcolab.ws
| Factor | Influence on Regioselectivity |
| Catalyst | Acid catalysts can favor either N7 or N9 isomer depending on the specific reaction. nih.govgoogleapis.com Non-catalyzed reactions can be highly selective for the N9 isomer. nih.gov |
| Protecting Groups | Bulky groups at the C6 position of guanine can sterically block N7 alkylation. mdpi.comresearchgate.net |
| Reaction Conditions | Higher temperatures can facilitate the rearrangement of the N7 isomer to the more stable N9 isomer. u-szeged.hugoogle.com |
| Starting Materials | The use of specific guanine derivatives, like N2,N9-diacetylguanine, can lead to highly regioselective reactions. nih.gov |
Diacetylation Procedures for Iso Ganciclovir Diacetate Synthesis
The synthesis of this compound, an acetylated derivative of isoganciclovir, involves precise diacetylation procedures. These methods are built upon the foundational principles of esterification chemistry, adapted for the structural complexity of nucleoside analogues.
Esterification Chemistry in Complex Molecule Derivatization
Esterification is a fundamental reaction in organic synthesis, involving the condensation of a carboxylic acid with an alcohol to form an ester. sigmaaldrich.com In the context of complex molecules like nucleoside analogues, this process, specifically acetylation, serves multiple purposes. It can be used to protect reactive hydroxyl groups during subsequent reaction steps or to modify the final compound's physicochemical properties. sigmaaldrich.com
The derivatization of fatty acids into fatty acid methyl esters (FAMEs) for gas chromatography analysis provides a parallel example; the highly polar carboxyl groups are neutralized to reduce polarity and prevent adsorption issues during analysis. sigmaaldrich.com Similarly, in the synthesis of this compound, acetylation of the hydroxyl groups on the propanediol (B1597323) side chain is the key transformation. This reaction typically requires an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a catalyst. Acid catalysts, like p-toluenesulfonic acid (p-TSA), or basic catalysts can be employed to protonate the carbonyl group of the acetylating agent, rendering it more reactive towards the alcohol's hydroxyl group. nih.govsigmaaldrich.com The choice of catalyst and reaction conditions is critical to ensure selective and complete diacetylation without promoting unwanted side reactions.
Process Development for Controlled Diacetate Formation
The controlled formation of this compound is contingent on the synthesis of its precursor, isoganciclovir ( (±)-9-[(2,3-dihydroxypropoxy)methyl]guanine). A common strategy involves the convergent synthesis of two key components: a protected guanine base and an acyclic side-chain synthon. nih.gov
A typical process starts with the protection of guanine, often through diacetylation with acetic anhydride, to yield diacetyl guanine. researchgate.netias.ac.in This intermediate is then condensed with a suitable acyclic side chain. For isoganciclovir, the side chain is derived from masked glycerol, such as (1,4-dioxaspiro[4.5]decan-2-yl)methanol, which is reacted with methoxymethyl acetate to produce the necessary synthon. nih.gov
The crucial condensation step is carried out by reacting diacetyl guanine with the acyclic side-chain acetate. nih.gov The reaction conditions are carefully controlled to drive the formation of the desired N-9 substituted product. nih.govgoogle.com Following the condensation, a series of deprotection steps are required. To obtain this compound, the synthetic route would be adapted to perform a diacetylation on the hydroxyl groups of the isoganciclovir side chain, or by using a pre-diacetylated side chain in the condensation step. The intermediate N²-acetyl isoganciclovir is formed before the final deacetylation to yield isoganciclovir. nih.gov
| Parameter | Condition | Rationale/Observation |
|---|---|---|
| Starting Materials | Diacetyl Guanine, Acyclic Side Chain Synthon | Convergent synthesis strategy. nih.gov |
| Solvent | N,N-Dimethylformamide (DMF) | Selected due to the poor solubility of diacetyl guanine. nih.gov |
| Catalyst | p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) | Acid catalyst to facilitate the alkylation reaction. nih.gov |
| Temperature | 110°C | Reactions at lower temperatures (<110°C) were observed to be slower and incomplete. nih.gov |
| Reaction Time | 6 hours | Sufficient time for reaction completion under the specified conditions. nih.gov |
| Work-up | Extraction with ethyl acetate, washing with brine, and concentration under reduced pressure. | Standard procedure to isolate the crude product. nih.gov |
Mitigation and Control of Process-Related Impurities during Synthesis
A primary challenge in the synthesis of this compound and its precursors is the management of process-related impurities. nih.gov The International Conference on Harmonization (ICH) guidelines necessitate the identification of impurities present in an active pharmaceutical ingredient (API) at levels of 0.05% w/w or greater, making impurity control a critical aspect of process development. nih.gov
The direct alkylation of guanine derivatives is a thermodynamically controlled reaction that notoriously produces a mixture of N-9 and N-7 regioisomers. googleapis.comgoogle.com The N-9 isomer is the desired product, while the N-7 isomer is a significant impurity that must be controlled and removed. google.comquickcompany.in The formation of isoganciclovir itself is a result of using an alternative side chain compared to the one used for ganciclovir, but the challenge of N-7 isomer formation remains. nih.gov
Several strategies have been developed to mitigate the formation of these impurities and to separate them effectively:
Temperature Control : Alkylation performed at temperatures below 100°C, though requiring longer reaction times (30-45 hours), can result in better yields of the desired N-9 isomer compared to reactions at higher temperatures. google.com
Catalyst-Free Synthesis : One approach involves reacting a protected guanine derivative with an alkylating agent in the absence of a solvent or an acid catalyst. google.com This method has been reported to yield a mixture with a high percentage (>95%) of the N-9 isomer. google.com
Selective Crystallization : Instead of relying on costly and complex chromatographic separation, selective crystallization is a preferred industrial method for isolating the desired isomer. nih.govgoogle.com By carefully selecting solvents such as toluene (B28343) and methanol, the N-9 isomer can be selectively crystallized from the reaction mixture, achieving purity levels greater than 95%. google.comgoogleapis.com
| Impurity | Source | Control Strategy |
|---|---|---|
| N-7 Alkylated Isomer | Direct alkylation of the guanine N-7 position during condensation. google.comquickcompany.in | Lower reaction temperature (<100°C), addition of N-7 isomer to the reaction, solvent/catalyst-free conditions, selective crystallization. google.comgoogle.com |
| Regioisomers of the Side Chain | Undesired ring-opening of epoxide precursors (in related ganciclovir synthesis) or use of mixed side-chain synthons. nih.gov | Use of masked glycerol to create a specific side chain, selective crystallization to separate isomers. nih.govmdpi.com |
| Incompletely Reacted Materials | Reaction kinetics and equilibrium. nih.gov | Optimization of reaction time, temperature, and reactant ratios. nih.govgoogle.com |
Analytical Characterization and Impurity Profiling Methodologies for Iso Ganciclovir Diacetate
Chromatographic Separation Techniques for Resolution of Isomers and Impurities
Chromatographic methods are central to the analytical workflow for Iso Ganciclovir (B1264) Diacetate, providing the necessary resolving power to separate it from the main API and other process-related impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification and purity assessment of Ganciclovir and its related substances, including isomers like Iso Ganciclovir Diacetate. ijnrd.orgazpharmjournal.com The development of a stability-indicating HPLC method is critical for separating these closely related compounds.
Method development typically employs a reversed-phase mechanism, which is effective for separating polar compounds like Ganciclovir and its derivatives. A common approach involves using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. researchgate.netresearchgate.netresearchgate.net For instance, a simple, isocratic RP-HPLC method can be developed using a Hypersil BDS C18 column (150mm x 4.6mm, 5µm particle size). ijstr.org The mobile phase could be a mixture of a phosphate (B84403) buffer (e.g., 0.01M, pH 5.3) and acetonitrile (B52724) in a ratio of 70:30 (v/v), with a flow rate of 1.0 mL/min. ijstr.org Detection is typically performed using a UV detector set at a wavelength where the purine (B94841) ring exhibits strong absorbance, such as 254 nm or 245 nm. researchgate.netijstr.org
Validation of the developed HPLC method is performed according to ICH guidelines to ensure its suitability for its intended purpose. researchgate.net Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
Linearity: Demonstrated by a linear relationship between the concentration of this compound and the detector response over a specified range. researchgate.net
Accuracy: The closeness of test results to the true value, often assessed through recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For related substances, methods must be sensitive enough to detect impurities at trace levels, with detection limits often in the nanogram-per-milliliter range. researchgate.netresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Hypersil ODS2, 250 mm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 6.0) : Methanol (92:8 v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 254 nm | researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 30°C) | researchgate.net |
Gas Chromatography (GC) for Volatile Intermediates and Residual Solvents
During the synthesis of Ganciclovir and its derivatives, various organic solvents are used as reaction media, for purification, or during crystallization. shimadzu.com These volatile organic compounds can remain as residual solvents in the final API. Since these solvents offer no therapeutic benefit and can be harmful, their levels are strictly controlled by ICH and pharmacopeial guidelines (e.g., USP <467>). ptfarm.plslideshare.net
Gas Chromatography (GC), particularly with a headspace sampler and a Flame Ionization Detector (HS-GC-FID), is the standard technique for the analysis of residual solvents. s4science.atijpsonline.com The headspace technique is preferred as it avoids the injection of non-volatile API material onto the GC column, which could cause contamination and degradation. ptfarm.pl In this method, a sample of the API is placed in a sealed vial and heated, allowing volatile solvents to partition into the gas phase (headspace). An aliquot of this gas is then injected into the GC system.
The GC method must be capable of separating and quantifying all potential residual solvents used in the synthesis. A common column choice is a BP624 or equivalent, which provides good selectivity for a wide range of common solvents. ispub.com The method is validated for specificity, linearity, accuracy, precision, LOD, and LOQ for each potential solvent.
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatograph with Headspace Sampler and FID | slideshare.nets4science.at |
| Column | BP624 (or equivalent), 30m x 0.53mm ID, 0.25µm film | ispub.com |
| Carrier Gas | Nitrogen or Helium | ispub.com |
| Oven Temperature Program | Initial 35°C, ramp to 245°C | labsolution.pl |
| Injector Temperature | ~250°C | labsolution.pl |
| Detector Temperature | ~250°C (FID) | labsolution.pl |
| Sample Preparation | Dissolution in a suitable solvent (e.g., DMSO, water) in a headspace vial | ispub.com |
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound. These methods provide detailed information about the molecule's connectivity, functional groups, and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Proton/Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly crucial for differentiating between isomers such as Ganciclovir and Iso Ganciclovir. researchgate.net The primary structural difference lies in the point of attachment of the acyclic side chain to the guanine (B1146940) base: Ganciclovir is the N9-substituted isomer, while Isoganciclovir is the N7-substituted isomer. nih.gov
This difference in substitution leads to distinct chemical shifts in both ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the protons closest to the substitution site are most affected. Specifically, the H-8 proton of the purine ring and the N-CH₂-O protons of the side chain in the N7 isomer (Isoganciclovir) appear at a downfield (higher ppm) chemical shift compared to the N9 isomer. nih.gov This downfield shift is attributed to the proximity of these protons to the neighboring carbonyl group in the N7 structure. semanticscholar.org The presence of two acetate (B1210297) groups in this compound would be confirmed by a signal integrating to six protons in the methyl region (around 2.0-2.2 ppm) and a downfield shift of the CH₂ and CH protons of the side chain where the hydroxyl groups were esterified. researchgate.net
¹³C NMR spectroscopy provides complementary information, with the chemical shifts of the purine ring carbons being indicative of the substitution pattern. huji.ac.il Complete assignment of all proton and carbon signals, often aided by 2D NMR techniques like COSY and HSQC, allows for the unambiguous confirmation of the this compound structure.
| Proton | Expected Shift in N9 Isomer (Ganciclovir derivative) | Expected Shift in N7 Isomer (Isoganciclovir derivative) | Reference |
|---|---|---|---|
| Purine H-8 | ~7.8-8.0 ppm | ~8.3-8.4 ppm (Downfield shift) | nih.govsemanticscholar.org |
| Side Chain N-CH₂-O | ~5.4-5.5 ppm | ~5.6-5.7 ppm (Downfield shift) | nih.govsemanticscholar.org |
| Acetate CH₃ | ~2.0-2.2 ppm (Two singlets, each 3H) | researchgate.net |
Mass Spectrometry (MS and Tandem MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass Spectrometry (MS) is used to confirm the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. semanticscholar.org
When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for identifying impurities in a complex mixture. researchgate.net Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In an MS/MS experiment, the protonated molecular ion [M+H]⁺ of this compound is selected and subjected to collision-activated dissociation (CAD) to induce fragmentation. nih.gov
For guanine-related acyclic nucleoside analogues like Ganciclovir and its isomers, a characteristic fragmentation pathway involves the cleavage of the glycosidic-like bond between the purine base and the side chain. nih.gov This results in a common, highly stable product ion corresponding to the protonated guanine base at a mass-to-charge ratio (m/z) of 152. rug.nljournalofappliedbioanalysis.com The other major fragment would correspond to the protonated diacetylated side chain. Further fragmentation of the side chain ion can provide additional structural confirmation. Analysis of these fragmentation pathways allows for the confident identification of the compound as a Ganciclovir isomer. nih.gov
| Ion | Description | Expected m/z | Reference |
|---|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 340.13 | Calculated |
| [C₅H₆N₅O]⁺ | Protonated Guanine Base | 152.06 | nih.gov |
| [M+H - C₅H₅N₅O]⁺ | Protonated Diacetate Side Chain | 188.07 | Calculated |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.
Key expected absorptions include:
N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the primary amine and the purine ring. researchgate.net
C-H Stretching: Bands around 2850-3000 cm⁻¹ from the aliphatic C-H bonds in the side chain and acetate groups. pressbooks.pub
C=O Stretching: This is a particularly informative region. Strong, sharp absorption bands would be present for the ester carbonyls of the diacetate groups (typically 1735-1750 cm⁻¹) and the amide carbonyl within the guanine ring (around 1680-1700 cm⁻¹). researchgate.netpressbooks.pub
C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the double bonds within the purine ring. researchgate.net
C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region associated with the C-O bonds of the ester groups and the ether linkage in the side chain. researchgate.net
Comparing the spectrum of an unknown sample to that of a reference standard of this compound can confirm its identity.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine/Amide (N-H) | Stretching | 3100 - 3500 (broad) | researchgate.net |
| Aliphatic (C-H) | Stretching | 2850 - 3000 | pressbooks.pub |
| Ester (C=O) | Stretching | 1735 - 1750 (strong, sharp) | pressbooks.pub |
| Amide (C=O) | Stretching | 1680 - 1700 (strong) | researchgate.net |
| Purine Ring (C=N, C=C) | Stretching | 1500 - 1650 | researchgate.net |
| Ester/Ether (C-O) | Stretching | 1000 - 1300 (strong) | researchgate.net |
Quantitative Analytical Methods for Purity Assessment and Impurity Quantification
A variety of quantitative analytical methods are employed to accurately determine the purity of this compound and to quantify any associated impurities. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for this purpose. synthinkchemicals.comresearchgate.net
A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Ganciclovir and its related substances, including this compound, might utilize a C18 column. researchgate.net The mobile phase often consists of a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. researchgate.netijper.org Detection is commonly performed using an ultraviolet (UV) detector at a specific wavelength, for instance, 252 nm, where the analyte and its impurities exhibit significant absorbance. researchgate.net
Method validation is a critical aspect of ensuring the reliability of these quantitative methods. researchgate.net Validation parameters typically include specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, a validated HPLC method would demonstrate a linear relationship between the concentration of this compound and the detector response over a defined range. researchgate.net The precision of the method is assessed by analyzing multiple preparations of a homogenous sample and is often expressed as the relative standard deviation (% RSD). ijper.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the quantification of trace-level impurities. ijper.org This technique is particularly valuable for identifying and quantifying potential genotoxic impurities that may be present at very low levels. ijper.org
Below is an interactive data table summarizing typical parameters for an HPLC method used in the purity assessment of Ganciclovir-related compounds.
| Parameter | Typical Value/Condition |
| Chromatographic Column | C8 or C18, e.g., Zorbax SB C8 (100 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium bicarbonate in water |
| Mobile Phase B | Methanol and Acetonitrile (20:80 v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 252 nm |
| Injection Volume | 10 µL |
This data is compiled from various sources describing analytical methods for Ganciclovir and related compounds. researchgate.netijper.org
Development of Reference Standards for Analytical Research and Quality Control
The availability of well-characterized reference standards is fundamental for the accurate identification and quantification of this compound and other related impurities. synzeal.com These standards serve as a benchmark against which samples are compared in analytical testing. thomassci.com
Reference standards for this compound are typically synthesized and purified to a very high degree. researchgate.net The comprehensive characterization of these standards is crucial and involves a battery of analytical techniques to confirm their identity and purity. synthinkchemicals.com These techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR) : To elucidate the chemical structure. nih.govsynthinkchemicals.com
Mass Spectrometry (MS) : To confirm the molecular weight. synthinkchemicals.com
High-Performance Liquid Chromatography (HPLC) : To determine the purity. synthinkchemicals.com
Infrared (IR) Spectroscopy : To identify functional groups. synthinkchemicals.com
Thermogravimetric Analysis (TGA) : To assess thermal stability and solvent content. synthinkchemicals.com
A Certificate of Analysis (CoA) accompanies the reference standard, providing detailed information on its characterization and assigned purity. synthinkchemicals.comsynzeal.com For use in quality control, pharmaceutical secondary standards are often employed. These are qualified as Certified Reference Materials (CRMs) and are produced and certified in accordance with standards such as ISO 17034 and ISO/IEC 17025. thomassci.comlgcstandards.com These secondary standards offer a cost-effective and convenient alternative to preparing in-house working standards and are traceable to primary pharmacopeial standards (e.g., USP, EP) where available. thomassci.com
The use of these reference standards is essential in various stages of pharmaceutical development, including:
Method development and validation. synzeal.com
Routine quality control (QC) testing of raw materials and final products. synzeal.com
Stability studies to monitor the degradation of the drug substance over time. synzeal.com
Identification of unknown impurities. synzeal.com
Biochemical Transformations and Enzymatic Hydrolysis of Acetate Nucleoside Esters
Mechanisms of Ester Prodrug Activation via Esterase Enzymes
Ester prodrugs are pharmacologically inactive compounds that are converted into their active forms within the body through enzymatic and chemical transformations. researchgate.net This activation is predominantly carried out by a class of enzymes known as esterases. The addition of ester groups can enhance the lipophilicity of polar drugs, thereby improving membrane permeability and facilitating absorption. researchgate.netscirp.org
The activation of acetate (B1210297) nucleoside esters like Iso Ganciclovir (B1264) Diacetate is primarily mediated by carboxylesterases (CES). nih.govnih.gov These enzymes are serine hydrolases found in various tissues, including the liver, intestines, and plasma. mdpi.comnih.gov The two main carboxylesterases involved in drug metabolism are CES1 and CES2, which exhibit different substrate specificities. mdpi.comresearchgate.net CES1 is typically found in the liver and hydrolyzes esters with small alcohol groups and large acyl groups, whereas CES2, located in the small intestine, prefers substrates with large alcohol groups and small acyl groups. nih.govmdpi.com
The mechanism of activation involves the hydrolysis of the ester bonds of Iso Ganciclovir Diacetate, which sequentially removes the two acetate groups to release the active ganciclovir molecule. researchgate.net This bioconversion process is essential for the drug to exert its therapeutic effect. nih.gov The efficiency of this enzymatic hydrolysis can be influenced by the structure of the prodrug itself. nih.govresearchgate.net For instance, the position of the ester group on the nucleoside analogue can affect the rate of hydrolysis. nih.gov
The process is generally as follows:
Enzyme Binding: The ester prodrug binds to the active site of a carboxylesterase enzyme.
Nucleophilic Attack: A serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the ester group.
Hydrolysis: The ester bond is cleaved, releasing the alcohol (in this case, the ganciclovir intermediate) and forming an acyl-enzyme intermediate.
Enzyme Regeneration: The acyl-enzyme intermediate is then hydrolyzed, releasing the carboxylic acid (acetate) and regenerating the active enzyme.
This enzymatic action is crucial, as the diacetate form of the drug is inactive. It is only upon the successful removal of these acetate groups that the molecule can proceed to the next stage of activation: phosphorylation.
Kinetic Studies of Diacetate Hydrolysis in Biological Mimetic Systems
Kinetic studies are essential for understanding the rate at which a prodrug is converted to its active form. These studies are often conducted in biological mimetic systems, such as human plasma or liver microsome preparations, to simulate in vivo conditions. The rate of hydrolysis of diacetate esters is a key determinant of the pharmacokinetic profile of the drug.
Table 1: Hypothetical Kinetic Parameters for Diacetate Hydrolysis This table is illustrative and based on general knowledge of prodrug hydrolysis. Actual values for this compound would require experimental determination.
| Step | Substrate | Product | Enzyme | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |
|---|---|---|---|---|---|
| Hydrolysis 1 | This compound | Iso Ganciclovir Monoacetate | Carboxylesterase 1 (CES1) | Data not available | Data not available |
| Hydrolysis 2 | Iso Ganciclovir Monoacetate | Ganciclovir | Carboxylesterase 1 (CES1) | Data not available | Data not available |
| Hydrolysis 1 | This compound | Iso Ganciclovir Monoacetate | Carboxylesterase 2 (CES2) | Data not available | Data not available |
| Hydrolysis 2 | Iso Ganciclovir Monoacetate | Ganciclovir | Carboxylesterase 2 (CES2) | Data not available | Data not available |
The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax, and Vmax is the maximum rate of the reaction. These parameters are crucial for predicting how efficiently the prodrug will be activated in the body. The relative rates of hydrolysis by different esterases (like CES1 in the liver vs. CES2 in the intestine) will influence the site and speed of drug activation. For instance, valganciclovir, a valine ester prodrug of ganciclovir, is rapidly hydrolyzed by intestinal and hepatic esterases. semanticscholar.org
Enzymatic Phosphorylation Pathways of Acyclic Nucleosides (e.g., Ganciclovir to Ganciclovir-Triphosphate)
Following the enzymatic hydrolysis of this compound to ganciclovir, the active drug must be further converted into its triphosphate form to exert its antiviral effect. This multi-step phosphorylation process is a critical activation pathway that is dependent on both viral and host cell enzymes.
Monophosphorylation: In cells infected with cytomegalovirus (CMV), the initial phosphorylation of ganciclovir to ganciclovir monophosphate is catalyzed by a virus-encoded protein kinase, UL97. This step is highly specific to infected cells, which contributes to the selective toxicity of the drug. In cells infected with herpes simplex virus or varicella-zoster virus, this conversion is carried out by a viral thymidine (B127349) kinase. nih.gov The formation of the monophosphate is the rate-limiting step in the activation cascade. nih.gov
Diphosphorylation: Ganciclovir monophosphate is then converted to ganciclovir diphosphate (B83284) by a cellular enzyme called guanylate kinase.
Triphosphorylation: Finally, various cellular kinases, including phosphoglycerate kinase, complete the process by converting the diphosphate to the active ganciclovir triphosphate.
This sequential phosphorylation is essential for the drug's mechanism of action. Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to the termination of DNA elongation and inhibition of viral replication.
Academic Role and Significance of Iso Ganciclovir Diacetate in Pharmaceutical Sciences
Classification and Origin of Process-Related Impurities
In the manufacturing of active pharmaceutical ingredients (APIs), impurities are substances that exist alongside the desired chemical entity. These are classified based on their origin, with "process-related impurities" being those that arise during the synthesis, purification, and storage of the API. synthinkchemicals.com Iso Ganciclovir (B1264) Diacetate is categorized as a process-related impurity in the synthesis of Ganciclovir or its prodrugs, such as Valganciclovir.
Process-related impurities can be further subdivided into starting materials, intermediates, by-products, and degradation products. synthinkchemicals.com Iso Ganciclovir Diacetate is considered a by-product, specifically a structural isomer of a diacetate-protected intermediate of Ganciclovir. Its origin is directly linked to the synthetic route employed for Ganciclovir, which often involves the use of protecting groups, such as acetates, for the hydroxyl functions on the acyclic side chain. The formation of the "iso" form, a regioisomer, occurs when the acyclic side chain is incorrectly coupled to the guanine (B1146940) base at the N7 position instead of the desired N9 position, or when an isomeric side-chain precursor is used. Subsequent acylation steps would then lead to the formation of this compound. The presence of such impurities is a critical quality attribute that must be controlled to ensure the safety and efficacy of the final drug product. nih.gov
Research into Impurity Formation Pathways and Mechanisms
The formation of this compound is rooted in the chemical reactions used to synthesize Ganciclovir. The core structure of Ganciclovir features a guanine base linked to an acyclic side chain at the N9 position. A common synthetic strategy involves the condensation of a protected guanine derivative with a suitable acyclic side chain.
The primary mechanism for the formation of the "iso" impurity involves a lack of regioselectivity during the alkylation of the guanine moiety. Guanine has multiple reactive nitrogen atoms, primarily N9 and N7. While the reaction is designed to favor substitution at the N9 position to form Ganciclovir, certain reaction conditions can lead to competing alkylation at the N7 position, resulting in the formation of Isoganciclovir. nih.gov
Once the Isoganciclovir scaffold is formed, subsequent steps in the synthesis that involve the protection of hydroxyl groups using acetylating agents (like acetic anhydride (B1165640) or acetyl chloride) will lead to this compound. If the synthesis proceeds by first constructing the diacetate side chain and then coupling it to the guanine base, the formation of regioisomers can still occur during the coupling step. nih.gov Research into these pathways focuses on understanding the thermodynamic and kinetic factors that influence the N9 versus N7 alkylation, allowing for the optimization of reaction conditions to minimize the formation of the isomeric impurity. nih.gov
Strategies for Impurity Control and Separation in Pharmaceutical Manufacturing Research
Controlling the level of impurities like this compound is a critical aspect of pharmaceutical manufacturing, mandated by regulatory bodies such as the International Council on Harmonisation (ICH). nih.gov The pharmacopoeial monographs for Ganciclovir specify strict limits for its primary regioisomer, Isoganciclovir. nih.gov Strategies for control and separation are implemented throughout the development and manufacturing process.
Control Strategies:
Reaction Condition Optimization: Research focuses on fine-tuning reaction parameters such as temperature, solvent, and catalysts to enhance the regioselectivity of the guanine alkylation step, thereby favoring the formation of the desired N9 isomer over the N7 isomer. nih.gov
Use of Protected Intermediates: Employing guanine derivatives with appropriate protecting groups can block the N7 position, directing the alkylation to the desired N9 position and preventing the formation of the Isoganciclovir backbone from the outset.
Separation Strategies:
Selective Crystallization: This is a key technique used to separate the desired Ganciclovir product from its isomer, Isoganciclovir, or their protected intermediates. nih.govgoogle.com By carefully selecting solvents and controlling temperature, the desired isomer can be preferentially crystallized, leaving the impurity in the mother liquor. nih.gov
Chromatography: High-performance liquid chromatography (HPLC) is a powerful analytical tool for detecting and quantifying impurities. researchgate.net For preparative purposes, column chromatography can be used to separate isomers, although it is often less practical for large-scale manufacturing compared to crystallization. nih.gov The development of specific RP-HPLC methods is crucial for quality control, allowing for the accurate measurement of impurity levels in the final API. wisdomlib.org
| Strategy | Description | Stage of Application |
| Control | ||
| Reaction Optimization | Adjusting temperature, solvents, and catalysts to favor the formation of the correct N9 isomer over the N7 isomer. nih.gov | Synthesis |
| Use of Protecting Groups | Blocking the N7 position on the guanine ring to prevent incorrect alkylation. | Synthesis |
| Separation | ||
| Selective Crystallization | Exploiting differences in solubility between Ganciclovir and its isomers to selectively crystallize the pure drug, removing impurities. nih.govgoogle.com | Purification |
| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase; primarily used in research or for small-scale purification. nih.gov | Purification / Research |
| RP-HPLC | A highly sensitive method used to separate, identify, and quantify Ganciclovir from its impurities, ensuring the final product meets purity specifications. wisdomlib.org | Quality Control / Analysis |
Contribution of Impurity Research to Understanding Drug Stability and Degradation Pathways
The study of specific impurities like this compound contributes significantly to the broader understanding of drug stability and degradation. By identifying and synthesizing potential process-related impurities and degradation products, researchers can develop and validate "stability-indicating" analytical methods. wisdomlib.org
These methods are essential for conducting forced degradation studies, where the API is subjected to stress conditions such as heat, light, humidity, and extreme pH. wisdomlib.org By monitoring the formation of Iso Ganciclovir and other related substances under these conditions, scientists can elucidate the potential degradation pathways of the drug. This knowledge is vital for:
Formulation Development: Understanding how the drug degrades helps in developing stable formulations by selecting appropriate excipients and packaging that protect the drug from degradation triggers. researchgate.netnih.gov
Establishing Shelf-Life: Stability data gathered using these methods are used to determine the retest period for the API and the shelf-life for the finished drug product, ensuring it remains safe and effective for the patient throughout its lifecycle. geneesmiddeleninformatiebank.nlich.org
Ensuring Product Quality: A well-characterized impurity profile allows for routine quality control testing to ensure that no unexpected degradation products appear in the drug product during its shelf life. synzeal.com
In essence, the isolation, synthesis, and characterization of impurities like this compound provide the necessary reference standards and foundational knowledge to build a comprehensive picture of the drug's chemical behavior, ensuring the quality and stability of the final pharmaceutical product. nih.gov
Future Research Directions and Theoretical Perspectives for Acyclic Nucleoside Diacetate Analogs
Exploration of Novel Synthetic Routes for Stereoisomer Control
The biological activity of nucleoside analogs is often highly dependent on the specific stereochemistry of their chiral centers. nih.gov For acyclic nucleosides like Iso Ganciclovir (B1264) Diacetate, which possess one or more stereocenters in their aliphatic side chain, the spatial arrangement of substituents can dramatically influence their interaction with target enzymes. Consequently, developing synthetic routes that provide precise control over the formation of specific stereoisomers is a critical area of research.
Asymmetric synthesis refers to a reaction in which an achiral starting material is converted into a chiral product, resulting in an unequal amount of stereoisomers. uwindsor.ca The goal is to selectively produce a single, desired enantiomer or diastereomer, which is often the more biologically active and less toxic form. Several established strategies in asymmetric synthesis could be applied to control the stereoisomers of Iso Ganciclovir Diacetate.
Substrate-Controlled Methods: This approach utilizes a pre-existing chiral center within the substrate molecule to direct the formation of a new stereocenter. The inherent chirality of the starting material influences the direction of reagent attack, favoring the formation of one diastereomer over another. du.ac.in
Auxiliary-Controlled Methods: In this strategy, an achiral substrate is temporarily attached to a "chiral auxiliary"—an enantiomerically pure compound. This auxiliary group then directs the stereoselective reaction. After the new stereocenter is formed, the auxiliary is removed, yielding the desired chiral product. du.ac.in
Reagent-Controlled Methods: This method involves the use of a chiral reagent or catalyst to convert an achiral substrate directly into a chiral product. du.ac.in This is a highly efficient approach, as it avoids the need for attaching and removing auxiliary groups. For instance, rhodium-catalyzed asymmetric allylation and asymmetric transfer hydrogenation have been used to synthesize chiral acyclic nucleosides. nih.gov
The application of these methodologies, particularly those involving enzymatic or chemoenzymatic strategies, offers a promising path for the stereocontrolled synthesis of acyclic nucleoside analogs. nih.gov
| Methodology | Description | Application to Acyclic Nucleosides |
| Substrate-Controlled | A chiral center already present in the substrate directs the stereochemical outcome of a subsequent reaction. | Can be employed if starting materials with inherent chirality are used to build the acyclic side chain. |
| Auxiliary-Controlled | An achiral substrate is temporarily bonded to a chiral auxiliary, which directs the stereoselective transformation before being removed. | A versatile method where an achiral precursor to the diacetate side chain is modified using a chiral auxiliary to set the desired stereochemistry. |
| Reagent-Controlled | An achiral substrate is converted to a chiral product through the action of a chiral reagent or catalyst. | Involves using chiral catalysts (e.g., enzymes, metal complexes) to achieve high enantioselectivity in key bond-forming steps of the synthesis. nih.gov |
Advanced Analytical Technologies for Comprehensive Impurity Profiling
Impurity profiling—the identification and quantification of impurities in pharmaceutical substances—is essential for ensuring the quality, safety, and efficacy of a drug. researchgate.netnih.gov For this compound, a comprehensive impurity profile would need to account for process-related impurities, degradation products, and stereoisomers. Modern analytical techniques offer the sensitivity and specificity required for this complex task.
Chromatographic techniques form the foundation of impurity analysis. biomedres.us
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most widely used techniques for separating, identifying, and quantifying components in a mixture. ijprajournal.com UPLC, with its use of smaller particles, offers higher resolution and faster analysis times compared to traditional HPLC. researchgate.net
Hyphenated Techniques: The power of chromatography is significantly enhanced when coupled with spectrometric detectors. biomedres.us
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities. It separates the components via LC and then provides mass spectral data, which can reveal the molecular weight and structural information of each impurity. researchgate.netijprajournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for analyzing volatile impurities, such as residual solvents from the synthesis process. biomedres.us
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of impurities once they have been isolated. Both 1H and 13C NMR, along with two-dimensional techniques, can provide detailed information about the molecular structure and stereochemistry of an unknown compound. ijprajournal.com
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a modern version of TLC that provides better separation efficiency and detection limits, making it useful for impurity profiling. researchgate.netijprajournal.com
The strategic application of these technologies is crucial for developing a robust analytical method that can separate and quantify all potential impurities in this compound, ensuring its quality and consistency.
| Analytical Technique | Primary Application in Impurity Profiling | Key Advantages |
| UPLC/HPLC | Separation and quantification of known and unknown impurities. | High resolution, robust, and widely applicable for non-volatile organic compounds. biomedres.usijprajournal.com |
| LC-MS | Identification and structural characterization of impurities. | Provides molecular weight and fragmentation data, crucial for identifying unknown structures. researchgate.net |
| GC-MS | Analysis of volatile and semi-volatile impurities (e.g., residual solvents). | High sensitivity and specificity for volatile compounds. biomedres.us |
| NMR Spectroscopy | Definitive structural elucidation of isolated impurities. | Provides detailed information on molecular structure and stereochemistry. ijprajournal.com |
| HPTLC | Rapid screening and quantification of impurities. | Cost-effective, high throughput, and requires minimal sample preparation. researchgate.net |
In Silico Modeling for Predicting Isomer-Specific Biochemical Behavior
In silico (computational) modeling has become an integral part of modern drug discovery, allowing researchers to predict the properties and biological interactions of molecules before they are synthesized. researchgate.net For this compound, these methods can be used to understand how different stereoisomers might vary in their biochemical behavior, such as their ability to bind to target viral enzymes.
Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor or enzyme. researchgate.net By creating a 3D model of the target enzyme (e.g., a viral DNA polymerase), researchers can dock different isomers of this compound into the active site. The results can provide insights into binding affinity and specific molecular interactions (like hydrogen bonds), helping to identify which isomer is likely to be the most potent inhibitor. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a view of the dynamic nature of the drug-receptor interaction. researchgate.net These simulations can assess the stability of the complex formed between an isomer and its target enzyme, offering a more realistic prediction of binding than static docking models.
ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of different isomers. This helps in the early identification of isomers that may have poor pharmacokinetic profiles or potential toxicity issues. researchgate.net
Using these computational approaches, researchers can prioritize the synthesis of the most promising stereoisomers of this compound, saving significant time and resources in the drug development process.
Investigation of Alternative Biological Activities for Isomeric Nucleoside Derivatives (excluding antiviral if not observed)
While acyclic nucleoside analogs are primarily known for their antiviral effects, the vast structural diversity within the broader class of nucleoside derivatives has led to the discovery of a wide range of other biological activities. nih.govdrugbank.com Small modifications to the structure of a nucleoside can have profound effects on its biological targets. nih.govmdpi.com Therefore, it is plausible that isomers of this compound could exhibit novel therapeutic properties.
Potential areas for investigation include:
Anticancer Activity: Many nucleoside analogs are used in cancer chemotherapy. They can disrupt DNA replication and repair in rapidly dividing cancer cells. Given that ganciclovir itself is an analog of deoxyguanosine, a building block of DNA, its derivatives could be explored for their potential to interfere with cancer cell proliferation. researchgate.netdrugbank.com
Antibacterial Activity: Some complex nucleoside natural products have shown activity against bacteria by inhibiting essential processes like cell wall biosynthesis. researchgate.net While simpler acyclic analogs are less commonly associated with this activity, the possibility cannot be entirely dismissed without experimental screening.
Immunomodulatory Effects: Some studies have investigated the effects of ganciclovir on immune cells like microglia, although the results have been varied. researchgate.net It is conceivable that specific isomers of its diacetate derivative could possess the ability to modulate immune responses, which could be beneficial in treating inflammatory or autoimmune diseases.
Screening different isomers of this compound against a diverse panel of biological targets could uncover unexpected and potentially valuable therapeutic activities beyond the antiviral field.
Q & A
Q. What statistical approaches are robust for analyzing synergistic effects in combination therapies?
- Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) at multiple effect levels (e.g., IC₅₀, IC₉₀). Use isobolograms to visualize synergy. Validate findings with Bliss independence or response surface modeling. Ensure power analysis determines adequate sample sizes .
Key Methodological Considerations
- Experimental Design : Pre-test/post-test designs with matched control groups reduce confounding variables .
- Data Interpretation : Link findings to existing frameworks (e.g., viral replication mechanisms) to contextualize novel insights .
- Reproducibility : Share raw datasets and protocols via open-access platforms, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
